- Preparation of heterocyclic derivatives as antithrombotic agents, World Intellectual Property Organization, , ,

Cas no 930-37-0 (2-(Methoxymethyl)oxirane)

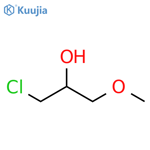

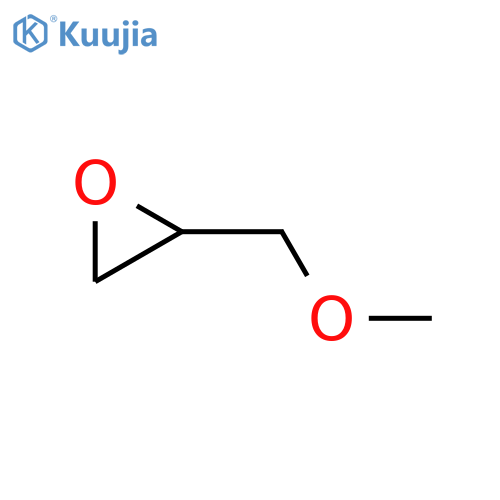

2-(Methoxymethyl)oxirane structure

商品名:2-(Methoxymethyl)oxirane

2-(Methoxymethyl)oxirane 化学的及び物理的性質

名前と識別子

-

- Glycidyl Methyl Ether

- 2-(methoxymethyl)oxirane

- Oxirane,2-(methoxymethyl)-

- 1,2-Epoxy-3-methoxypropane

- 3-Methoxypropylene oxide

- Denacol EX 131

- Epiol M

- Glycidol methyl ether

- Methyl glycidyl ether

- NSC 86950

- 2-(Methoxymethyl)oxirane (ACI)

- Oxirane, (methoxymethyl)- (9CI)

- Propane, 1,2-epoxy-3-methoxy- (6CI, 7CI, 8CI)

- (Methoxymethyl)oxirane

- (Rac) glycidyl methyl ether

- (±)-Glycidyl methyl ether

- 2,3-Epoxypropyl methyl ether

- 3-Methoxy-1,2-epoxypropane

- Methyl glycidyl ether 1,2-Epoxy-3-methoxypropane

- UNII-87MK2KA66T

- 87MK2KA66T

- Q27269834

- HSDB 5444

- SY053022

- BRN 0102505

- Propane,2-epoxy-3-methoxy-

- (R)-(-)-2-(Methoxymethyl)oxirane

- STL287735

- EINECS 213-216-7

- 2,3-Epoxypropyl-methyl ether

- GEO-04527

- (S)-(+)-2-(Methoxymethyl)oxirane;(S)-(+)-Methyl glycidyl ether

- MFCD00005140

- 2-methoxymethyl-oxirane

- 930-37-0

- 28325-89-5

- Oxirane, (methoxymethyl)-

- F11173

- AKOS000138368

- DB-054672

- glycidylmethylether

- CCRIS 2630

- EN300-73694

- Propane, 1,2-epoxy-3-methoxy-

- NS00039519

- (+/-)-GLYCIDYL METHYL ETHER

- DTXSID9025613

- NSC86950

- NSC-86950

- DB-054673

- InChI=1/C4H8O2/c1-5-2-4-3-6-4/h4H,2-3H2,1H3

- 2-(Methoxymethyl)oxirane #

- Methylglycidyl ether

- AKOS016037121

- LKMJVFRMDSNFRT-UHFFFAOYSA-

- G0203

- Denacol EX-131

- Oxirane, 2-(methoxymethyl)-

- 1,2-EPOXY-3-METHOXYPROPANE [HSDB]

- AI3-52869

- 2-(Methoxymethyl)oxirane

-

- MDL: MFCD00005140

- インチ: 1S/C4H8O2/c1-5-2-4-3-6-4/h4H,2-3H2,1H3

- InChIKey: LKMJVFRMDSNFRT-UHFFFAOYSA-N

- ほほえんだ: O(CC1CO1)C

計算された属性

- せいみつぶんしりょう: 88.05240

- どういたいしつりょう: 88.052429494g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 6

- 回転可能化学結合数: 2

- 複雑さ: 44.8

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): -0.2

- トポロジー分子極性表面積: 21.8Ų

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 0.9807 g/cm3 (20 ºC)

- ふってん: 110°C

- フラッシュポイント: 8.1±3.4 ºC,

- 屈折率: 1.4048 (589.3 nm 20 ºC)

- ようかいど: 溶出度(78 g/l)(25ºC)、

- PSA: 21.76000

- LogP: 0.03160

- ようかいせい: 未確定

2-(Methoxymethyl)oxirane セキュリティ情報

-

記号:

- ヒント:あぶない

- 危害声明: H226-H302-H311-H315-H319

- 警告文: P210-P233-P240-P241+P242+P243-P264-P270-P280-P301+P312+P330-P302+P352+P312+P361+P364-P305+P351+P338+P337+P313-P403+P235-P405-P501

- 危険物輸送番号:UN 3271

- 危険カテゴリコード: 10

- セキュリティの説明: 16

- RTECS番号:TZ3530000

- リスク用語:R10

- セキュリティ用語:3.1

- 危険レベル:3.1

- 包装グループ:III

- 包装等級:II

2-(Methoxymethyl)oxirane 税関データ

- 税関コード:2910900090

- 税関データ:

中国税関コード:

2910900090概要:

ハロゲン化、スルホン化、ニトロソまたはニトロソ誘導体を含む三段エポキシド、エポキシアルコール(フェノール、エーテル)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

290900090。三員環を有するエポキシ、エポキシアルコール、エポキシフェノール及びエポキシエーテル、並びにそれらのハロゲン化、スルホン化、硝化又は亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%

2-(Methoxymethyl)oxirane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-73694-2.5g |

2-(methoxymethyl)oxirane |

930-37-0 | 95% | 2.5g |

$43.0 | 2023-02-12 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB21662-100g |

2-(Methoxymethyl)oxirane |

930-37-0 | 97% | 100g |

¥2229 | 2023-09-15 | |

| TRC | M329904-1g |

2-(Methoxymethyl)oxirane |

930-37-0 | 1g |

$ 63.00 | 2023-09-07 | ||

| TRC | M329904-5g |

2-(Methoxymethyl)oxirane |

930-37-0 | 5g |

$ 92.00 | 2023-09-07 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | G156840-5ml |

2-(Methoxymethyl)oxirane |

930-37-0 | >85.0%(GC) | 5ml |

¥292.90 | 2023-09-02 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | G156840-25ML |

2-(Methoxymethyl)oxirane |

930-37-0 | >85.0%(GC) | 25ml |

¥1006.90 | 2023-09-02 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X61325-5ml |

Glycidyl Methyl Ether |

930-37-0 | >85.0%(GC) | 5ml |

¥238.0 | 2023-09-05 | |

| Apollo Scientific | OR947696-1g |

2-(Methoxymethyl)oxirane |

930-37-0 | 90% | 1g |

£15.00 | 2025-02-21 | |

| Enamine | EN300-73694-0.1g |

2-(methoxymethyl)oxirane |

930-37-0 | 95% | 0.1g |

$19.0 | 2023-02-12 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | QJ623-1ml |

2-(Methoxymethyl)oxirane |

930-37-0 | 85.0%(GC) | 1ml |

¥139.0 | 2022-06-10 |

2-(Methoxymethyl)oxirane 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Water ; 30 °C; 24 h, rt

リファレンス

合成方法 2

はんのうじょうけん

リファレンス

- Synthesis and β-adrenergic blocking activity of new aliphatic oxime ethers, Journal of Medicinal Chemistry, 1980, 23(6), 620-4

合成方法 3

合成方法 4

合成方法 5

合成方法 6

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Benzene , Water

リファレンス

- Polyethers Based on Short-Chain Alkyl Glycidyl Ethers: Thermoresponsive and Highly Biocompatible Materials, Biomacromolecules, 2022, 23(6), 2219-2235

合成方法 7

はんのうじょうけん

リファレンス

- Lariat ethers. Synthesis and cation binding of macrocyclic polyethers possessing axially disposed secondary donor groups, Journal of the Chemical Society, 1980, (22), 1053-4

合成方法 8

合成方法 9

合成方法 10

はんのうじょうけん

1.1 Catalysts: 18-Crown-6 ; 0 - 10 °C; 3 - 5 h, rt

リファレンス

- Preparation of nifuratel related substance A, China, , ,

合成方法 11

はんのうじょうけん

1.1 Catalysts: 18-Crown-6 Solvents: Methanol ; 0 - 10 °C; 3 - 5 h, rt

リファレンス

- Preparation of nifuratel related substance A hydrochloride, China, , ,

合成方法 12

合成方法 13

合成方法 14

はんのうじょうけん

1.1 Reagents: Potassium hydroxide ; 1.5 h, 65 °C

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

リファレンス

- Glycerol-Derived Solvents: Synthesis and Properties of Symmetric Glyceryl Diethers, ACS Sustainable Chemistry & Engineering, 2019, 7(15), 13004-13014

合成方法 15

合成方法 16

合成方法 17

合成方法 18

はんのうじょうけん

リファレンス

- Preparation of tricyclic spiro compounds and cholesterol biosynthesis inhibitors containing them as the active ingredient, World Intellectual Property Organization, , ,

合成方法 19

合成方法 20

2-(Methoxymethyl)oxirane Raw materials

2-(Methoxymethyl)oxirane Preparation Products

2-(Methoxymethyl)oxirane 関連文献

-

1. 104. The mechanism of epoxide reactions. Part VII. The reactions of 1,2-epoxybutane, 3,4-epoxybut-1-ene, 1,2-epoxy-3-chloropropane, and 1,2-epoxy-3-methoxypropane with chloride ion in water under neutral and acidic conditionsJ. K. Addy,R. E. Parker J. Chem. Soc. 1965 644

-

Hyejin Kim,Sung Ho Choi,Duseong Ahn,Yoseph Kim,Ji Yeon Ryu,Junseong Lee,Youngjo Kim RSC Adv. 2016 6 97800

-

Valentin Puchelle,Haiqin Du,Nicolas Illy,Philippe Guégan Polym. Chem. 2020 11 3585

-

Silke Heinen,Simon Rackow,Jose Luis Cuellar-Camacho,Ievgen S. Donskyi,Wolfgang E. S. Unger,Marie Weinhart J. Mater. Chem. B 2018 6 1489

-

Shintaro Nakagawa,Naoko Yoshie Polym. Chem. 2022 13 2074

930-37-0 (2-(Methoxymethyl)oxirane) 関連製品

- 623-39-2(3-Methoxy-1,2-propanediol)

- 39443-66-8(Diethylene glycol diglycidyl ether)

- 623-69-8(1,3-dimethoxypropan-2-ol)

- 64491-68-5((S)-(+)-Glycidyl Methyl Ether)

- 64491-70-9((R)-2-(Methoxymethyl)oxirane)

- 57044-25-4((R)-(+)-Glycidol)

- 556-52-5(Glycidol Standard)

- 27043-36-3(1,3-bis(oxiran-2-ylmethoxy)propan-2-ol)

- 3126-95-2(Oxirane,2-(propoxymethyl)-)

- 60456-23-7((S)-(-)-Glycidol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:930-37-0)2-(Methoxymethyl)oxirane

清らかである:99%

はかる:1g

価格 ($):1410.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:930-37-0)Glycidyl Methyl Ether, ≥ 85.0%

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ